

In-Depth Technical Guide: 4-(Methylsulfonyl)cyclohexanone

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Compound of Interest

Compound Name: 4-(Methylsulfonyl)cyclohexanone

CAS No.: 862129-72-4

Cat. No.: B591897

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Executive Summary

4-(Methylsulfonyl)cyclohexanone (CAS: 862129-72-4) is a critical aliphatic sulfone intermediate used in the synthesis of pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) such as CCR2 antagonists and Janus kinase (JAK) inhibitors.^{[1][2][3]} Its structural value lies in the methylsulfonyl group, which serves as a robust, non-ionizable polar motif that improves metabolic stability and aqueous solubility compared to carboxylic acid bioisosteres.

This guide details the IUPAC nomenclature logic, a field-proven synthetic protocol favoring the "Protected Route" to minimize side reactions, and analytical characterization standards.

Part 1: Nomenclature and Structural Analysis^[4]

IUPAC Name Derivation

The systematic name 4-(methylsulfonyl)cyclohexan-1-one is derived based on the IUPAC hierarchy of functional groups.

- Principal Functional Group: The molecule contains both a ketone () and a sulfone ()

). According to IUPAC priority rules, ketones rank higher than sulfones. Therefore, the suffix of the parent name is -one.

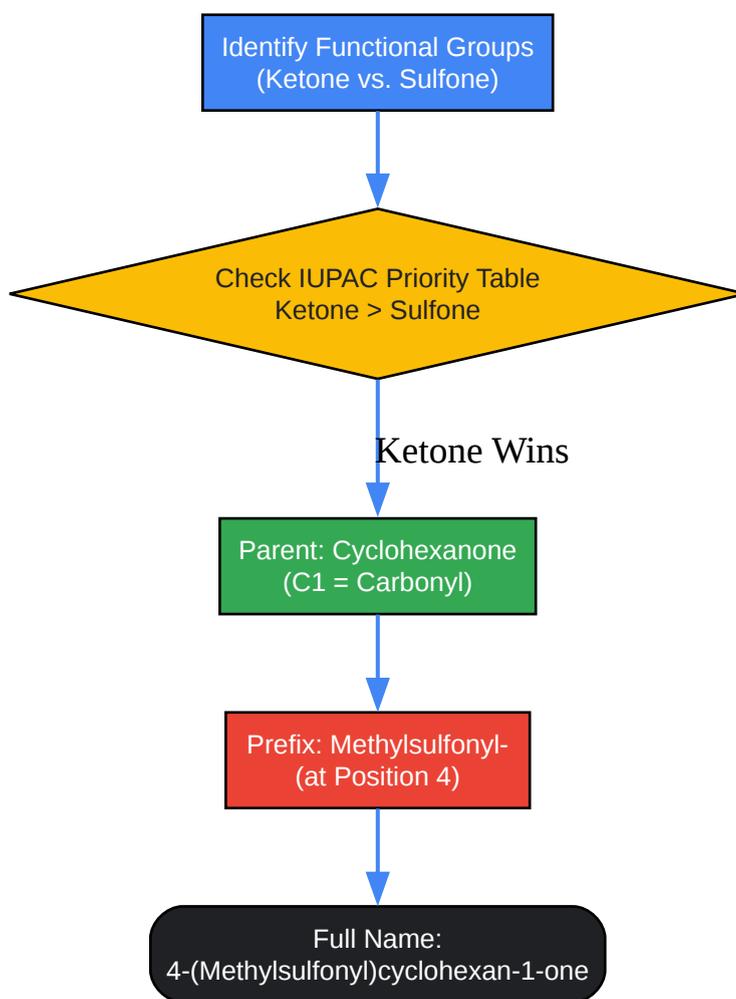
- Parent Chain: The six-membered saturated ring is cyclohexane. Combined with the suffix, the parent scaffold is cyclohexanone.
- Numbering: The carbon atom of the ketone group is automatically assigned position 1. Numbering proceeds around the ring to give the substituent the lowest possible locant.
- Substituent: The

group is treated as a prefix. It is named methylsulfonyl (or methanesulfonyl).
- Position: The substituent is at the 4-position (para-like relative to the ketone).

Final Name: 4-(Methylsulfonyl)cyclohexan-1-one.

Structural Logic Diagram

The following decision tree illustrates the IUPAC priority logic used to determine the name.



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Figure 1: IUPAC nomenclature decision tree highlighting the priority of the ketone group over the sulfone moiety.

Part 2: Synthetic Pathways[1]

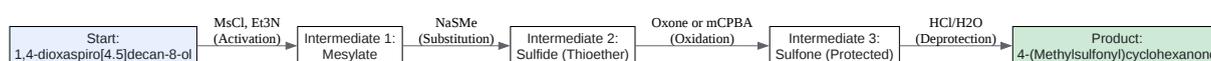
Direct alkylation or oxidation of bare cyclohexanones often leads to Baeyer-Villiger side products or polymerization. The most reliable "field-proven" route utilizes a ketal protection strategy, starting from the commercially available 1,4-dioxaspiro[4.5]decan-8-ol.

The "Protected Route" Protocol

This pathway ensures the ketone remains intact during the nucleophilic substitution and oxidation steps.

Reaction Scheme Overview

- Activation: Conversion of alcohol to mesylate (leaving group).
- Displacement:
substitution with sodium thiomethoxide.
- Oxidation: Chemoselective oxidation of sulfide to sulfone.
- Deprotection: Acid-catalyzed hydrolysis of the ketal.



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Figure 2: Step-by-step synthetic pathway from the protected alcohol to the final sulfone ketone. [3]

Detailed Experimental Protocol

Step 1 & 2: Sulfide Formation

- Reagents: 1,4-dioxaspiro[4.5]decan-8-ol (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (1.5 eq), Sodium thiomethoxide (NaSMe, 1.5 eq).
- Procedure:
 - Dissolve alcohol in DCM at 0°C. Add followed by dropwise MsCl. Stir 2h.
 - Wash with brine, dry, and concentrate to yield the crude mesylate.
 - Dissolve crude mesylate in DMF. Add NaSMe carefully (exothermic). Heat to 60°C for 4h.
 - Critical Check: Monitor TLC for disappearance of mesylate.

- Workup: Dilute with water, extract with EtOAc.

Step 3: Oxidation (The "Green" Method)

- Reagents: Oxone® (Potassium peroxymonosulfate), Methanol/Water (1:1).
- Rationale: Oxone is preferred over mCPBA for scale-up as it avoids the formation of shock-sensitive benzoates and is water-soluble, simplifying purification.
- Procedure:
 - Dissolve the sulfide intermediate in MeOH/Water.
 - Add Oxone (2.5 eq) in portions at 0°C to control exotherm.
 - Stir at Room Temperature (RT) for 6–12 hours.
 - Filter insoluble salts. Concentrate filtrate to remove MeOH. Extract aqueous residue with DCM.

Step 4: Deprotection

- Reagents: 3M HCl, Acetone or THF.
- Procedure: Reflux the protected sulfone in Acetone/3M HCl (4:1) for 2 hours. Neutralize with _____, extract, and recrystallize (EtOAc/Hexanes) to obtain the white solid product.

Part 3: Analytical Characterization

Validating the structure requires confirming the presence of the sulfone and the restoration of the ketone.

Spectroscopic Data Summary

Technique	Parameter	Expected Value	Structural Assignment
1H NMR	2.85 ppm (s, 3H)	Singlet	(Methyl group on sulfone)
2.90–3.05 ppm (m, 1H)	Multiplet	(Methine proton at C4)	
2.45–2.55 ppm (m, 4H)	Multiplet	-protons to Carbonyl (C2, C6)	
2.10–2.30 ppm (m, 4H)	Multiplet	-protons (C3, C5)	
13C NMR	208.5 ppm	Singlet	(Ketone Carbon)
61.5 ppm	Singlet	(C4 Ring Carbon)	
38.5 ppm	Singlet	(Methyl Carbon)	
IR	1715	Strong	Stretch (Cyclic Ketone)
1290, 1140	Strong	Symmetric/Asymmetric Stretch	
MS (ESI)	m/z 177.05	Positive Mode	Molecular Ion (MW = 176. ^[2] [4]23)

Troubleshooting

- Issue: Presence of m/z 193 in MS.
 - Cause: Incomplete oxidation (Sulfoxide intermediate).

- Remedy: Extend reaction time with Oxone or add 0.5 eq more oxidant.
- Issue: Low yield in Step 4.
 - Cause: Product is water-soluble.[\[5\]](#)
 - Remedy: Use continuous extraction (DCM) or salt out the aqueous phase with NaCl before extraction.

Part 4: Pharmacological Utility[\[6\]](#)

In drug discovery, **4-(methylsulfonyl)cyclohexanone** is rarely the final drug but a high-value scaffold.

- Metabolic Stability: The sulfone group is electronically withdrawing and sterically demanding, often used to block metabolic "soft spots" (oxidative metabolism) on aliphatic rings.
- Solubility Anchor: Unlike lipophilic cyclohexyl groups, the sulfone introduces polarity (), improving the aqueous solubility of the final drug candidate without introducing ionizable centers (like amines or acids) that might affect membrane permeability.
- Reductive Amination: The ketone is typically reacted with amines (using) to generate CCR2 antagonists or other GPCR ligands.

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